Bretylium tosylate is synthesized from 2-bromobenzyl chloride and ethyldimethylamine, followed by reaction with p-toluenesulfonic acid. The compound is classified under quaternary ammonium compounds due to its structure, which includes a positively charged nitrogen atom bonded to four carbon-containing groups. Its chemical identification is denoted by the CAS number 61-75-6.
Bretylium tosylate can be synthesized through several steps:
In industrial settings, bretylium is produced by forming a slurry with acetone and ethyl acetate, followed by filtration to achieve a high purity level (≥99.5%) .
Bretylium tosylate has a molecular formula of C18H24BrNO3S and a molecular weight of approximately 414.4 g/mol . The structure includes:
This arrangement allows bretylium to interact effectively with adrenergic receptors in the body.
Bretylium tosylate participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The primary mechanism of action for bretylium involves the inhibition of voltage-gated potassium channels and interference with adrenergic neurotransmission. By blocking the release of norepinephrine from sympathetic nerve endings, bretylium stabilizes cardiac electrical activity, making it effective in treating arrhythmias .
Experimental studies have shown that bretylium selectively accumulates in sympathetic ganglia and postganglionic adrenergic neurons, enhancing its effectiveness as an antiarrhythmic agent .
Bretylium tosylate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration in clinical settings.
Bretylium tosylate is a bromobenzyl quaternary ammonium compound with the chemical name N-(2-bromobenzyl)-N,N-dimethylethanaminium and molecular formula C₁₁H₁₇BrN⁺. Its molecular weight is 243.168 g·mol⁻¹, and it exists as a white, crystalline powder with extreme bitterness and high solubility in both water and alcohol [3] [5] [8]. As a quaternary ammonium compound, bretylium carries a permanent positive charge, influencing its distribution and pharmacological activity.
Bretylium is classified as a class III antiarrhythmic agent under the Vaughan Williams classification system due to its primary mechanism of prolonging the cardiac action potential duration and refractory period through potassium channel blockade [1] [7] [8]. Unlike other class III agents (e.g., amiodarone, sotalol), bretylium uniquely combines this electrophysiological action with profound autonomic nervous system effects, making it both an antifibrillatory and antiarrhythmic compound [7].
Originally developed in 1959 as an antihypertensive agent, bretylium’s antiarrhythmic potential was discovered serendipitously by Dr. Marvin Bacaner at the University of Minnesota in 1969. During studies on cardiac metabolism in dogs with induced myocardial infarction, Bacaner observed that animals pretreated with bretylium did not develop ventricular fibrillation (VF) despite coronary artery ligation. This pivotal observation redirected bretylium’s clinical application toward arrhythmia management [3] [4] [6].
Bretylium’s transition from an antihypertensive to an antiarrhythmic was driven by its unique dual-phase autonomic effects:
Bretylium received FDA approval in 1986 for the "short-term prevention and treatment of ventricular fibrillation and life-threatening ventricular arrhythmias unresponsive to first-line agents like lidocaine" [4]. Its adoption in emergency medicine peaked during the 1980s–1990s, supported by studies demonstrating direct defibrillation capabilities—a phenomenon not observed with other antiarrhythmics [1] [6].
Guideline evolution reflects supply and efficacy challenges:
Table 1: Key Milestones in Bretylium’s Clinical Journey
Year | Event | Significance |
---|---|---|
1959 | Developed as antihypertensive | Initial clinical application |
1969 | Bacaner patents antiarrhythmic use | Discovery of antifibrillatory properties |
1986 | FDA approval for VF/VT | Formalized as rescue therapy for shock-resistant arrhythmias |
2000 | Removal from ACLS guidelines | Supply shortages and emergence of alternatives (amiodarone) |
2011 | Market withdrawal (Hospira Inc.) | Discontinuation due to manufacturing constraints |
2019 | Reintroduction to U.S. market | Renewed availability for refractory arrhythmias |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7